ethyl 4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate

Quantitative High-Throughput Screening LDHA Inhibition FMDV Antiviral

Researchers requiring a well-characterized pyridazinone-piperazine building block for SAR continuity often face batch variability and undocumented biological annotation. This compound (CAS 922944-88-5) solves both issues. - Pre-validated in 4 NCATS qHTS campaigns (LDHA, FMDV, GIRK2), providing public activity data for cross-assay normalization. - ≥98% purity ensures batch-to-batch consistency for longitudinal screening. - Unsubstituted 3-phenyl core and ethyl carbamate terminus serve as an ideal negative control or derivatization starting point for CNS, inflammatory, and metabolic targets.

Molecular Formula C19H22N4O4
Molecular Weight 370.409
CAS No. 922944-88-5
Cat. No. B2654476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate
CAS922944-88-5
Molecular FormulaC19H22N4O4
Molecular Weight370.409
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C19H22N4O4/c1-2-27-19(26)22-12-10-21(11-13-22)18(25)14-23-17(24)9-8-16(20-23)15-6-4-3-5-7-15/h3-9H,2,10-14H2,1H3
InChIKeyQFEGNQSJYDQDIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate: Structural Identity and Classification


The compound ethyl 4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate (CAS 922944-88-5; molecular formula C19H22N4O4; molecular weight 370.4 g/mol) belongs to the class of pyridazinone-piperazine hybrid molecules, featuring a 3-phenyl-6-oxopyridazin-1(6H)-yl core linked via an acetyl spacer to an ethyl piperazine-1-carboxylate moiety . As a synthetic small-molecule building block, it is commercially available from specialty chemical suppliers at ≥98% purity (Aladdin) and has been incorporated into multiple NCATS quantitative high-throughput screening (qHTS) campaigns, including assays targeting human lactate dehydrogenase (LDHA), foot-and-mouth disease virus antivirals, and G protein-gated inwardly-rectifying potassium (GIRK2) channels, indicating broad screening-level biological interrogation .

Scaffold Unsubstituted pyridazinone-piperazine core supports SAR library synthesis and derivatization
Screening data Public multi-target NCATS qHTS profiling data available across distinct assay formats
Bioactivity context No target activity reported in ChEMBL — may support negative control or fragment-based design

Why In-Class Pyridazinone-Piperazine Analogs Cannot Substitute


Pyridazinone-piperazine conjugates exhibit pronounced structure-activity relationship (SAR) sensitivity to substituent modifications at three key positions: the pyridazinone C3 aryl group, the N2 acetyl linker, and the piperazine N4 carboxylate ester. Published SAR data for ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives demonstrate that even minor aryl substitutions on the pyridazinone core—such as 2-fluorophenyl versus 4-fluorophenyl—can shift analgesic potency by several-fold in the p-benzoquinone-induced writhing model, while simultaneously altering gastric safety profiles relative to standard NSAIDs [1]. Similarly, replacement of the ethyl carbamate with a tert-butyl carbamate (Boc) group on the piperazine ring changes both lipophilicity and metabolic liability, impacting pharmacokinetic suitability for in vivo studies [2]. Consequently, procurement of the precise CAS 922944-88-5 compound—with its unsubstituted 3-phenyl ring and ethyl piperazine-1-carboxylate terminus—is essential for maintaining SAR continuity within lead optimization campaigns targeting inflammatory, neurological, or metabolic disease pathways where this specific scaffold has been validated.

Pyridazinone C3 aryl substitutions shift reported potency and tolerability endpoints in animal models, altering SAR continuity.

Piperazine N4 carbamate modifications (e.g., tert-butyl vs. ethyl) change lipophilicity and metabolic stability, complicating cross-study comparisons.

Procurement of the exact CAS with unsubstituted 3-phenyl ring and ethyl ester terminus is required to maintain SAR integrity in lead optimization.

Quantitative Differentiation from Closest Structural Analogs


Multi-Target vs. Single-Target Screening Profile

Unlike many pyridazinone-piperazine analogs that are optimized and reported for a single biological target (e.g., MAO-B inhibition or platelet aggregation), the target compound has been interrogated across four distinct NCATS qHTS assays—LDHA inhibition (AID 1347041), two FMDV antiviral assays (AID 1745856, 1745857), and GIRK2 channel activation (AID 1259325)—providing a multi-dimensional activity fingerprint absent from the published literature on closely related analogs . While comparator compounds such as pyridazinone MAO-B inhibitor T6 (IC50 = 0.013 µM) demonstrate potent single-target activity [1], the breadth of screening data available for CAS 922944-88-5 enables researchers to assess potential polypharmacology or off-target liabilities early in the hit-to-lead process.

Multi-Assay Screening
Assay context
4 distinct NCATS qHTS assays (LDHA, FMDV, GIRK2) vs. 1–2 for typical analog
Supports multi-target profiling; may reduce early counter-screening needs
1536-well format; public screening data
Quantitative High-Throughput Screening LDHA Inhibition FMDV Antiviral GIRK2 Activation

Ethyl Ester vs. tert-Butyl Ester Physicochemical Differences

The ethyl piperazine-1-carboxylate group in the target compound confers a lower calculated lipophilicity (XLogP3-AA ≈ 0.4) compared to the corresponding tert-butyl carbamate analog (predicted XLogP3 ≈ 1.8–2.2 based on ΔlogP contribution of ~1.4 for Boc vs. ethyl carbamate). This difference in logD7.4 has been shown in general pyridazinone-piperazine SAR to impact both passive membrane permeability and susceptibility to esterase-mediated hydrolysis [1]. The ethyl ester thus offers a balanced profile for cell-based assays where intermediate lipophilicity is desired to avoid both poor aqueous solubility (associated with high logP) and inadequate membrane penetration (associated with very low logP). The unsubstituted 3-phenyl ring further distinguishes this compound from analogs bearing electron-donating (e.g., 4-methoxy) or electron-withdrawing (e.g., 4-fluoro) substituents that modulate π-stacking interactions with aromatic residues in target binding pockets [2].

Lipophilicity (XLogP3)
Class-level
XLogP3 ≈ 0.4 (ethyl ester); ΔXLogP3 ≈ 1.4–1.8 lower vs. Boc analog
Lower logP favors aqueous solubility and cell-based assay compatibility
Computed property; no experimental logD data
Lipophilicity Permeability Metabolic Stability Lead Optimization

Lack of Bioactivity vs. Potent Pyridazinone Analogs

According to the CERSI Excipients Browser, which aggregates ChEMBL bioactivity data, no activity has been reported for this compound at concentrations ≤10 µM across any ChEMBL-annotated target [1]. This contrasts sharply with structurally related pyridazinone-piperazine derivatives that exhibit potent activity: for example, the MAO-B inhibitor T6 shows an IC50 of 0.013 µM [2], and platelet aggregation inhibitor I-9 demonstrates an IC50 of 0.99 µM against ADP-induced rat platelet aggregation [3]. While the absence of reported activity may reflect under-testing rather than genuine inactivity, this profile makes the compound an attractive candidate as a negative control or scaffold for fragment-based drug discovery where minimal baseline pharmacology is desired prior to targeted functionalization.

Bioactivity Profile
Reported
No activity ≤10 µM (ChEMBL) vs. IC50 0.013 µM for MAO-B inhibitor T6
Supports negative control or scaffold derivatization; reduces false-positive risk
ChEMBL query; may reflect under-testing
Selectivity Off-Target Liability Chemical Probe Negative Control

Commercial Purity and Availability vs. Research-Grade Analogs

The target compound is commercially available through Aladdin (catalog E938495) at ≥98% purity in 50 mg quantity, with a catalog price of ¥5,207.90 . This level of purity documentation and commercial availability contrasts with many structurally related pyridazinone-piperazine analogs that are either not commercially stocked or available only as custom synthesis products with variable purity (e.g., the 5-amino analog CAS 1203259-67-9 is listed by multiple vendors but without standardized purity certificates). For reproducible pharmacology, the availability of a batch-certified, commercially stocked compound with documented purity ≥98% reduces the risk of confounding biological results arising from impurities that may possess independent pharmacological activity, a concern particularly acute for compounds derived from multi-step synthetic routes involving reactive intermediates .

Purity & Availability
Specification review
≥98% purity; commercially stocked vs. custom synthesis analogs with variable purity
Certified purity aids reproducible dose-response; limits impurity confounding
Aladdin catalog E938495
Chemical Purity Procurement Reproducibility Vendor Qualification

Optimal Research and Procurement Applications


Scaffold for Pyridazinone-Piperazine Library Synthesis

The compound's unsubstituted 3-phenyl-6-oxopyridazinone core and ethyl piperazine-1-carboxylate terminus provide a versatile starting point for parallel derivatization. Building on the SAR framework established by Dündar et al. (2007), where ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives demonstrated analgesic and anti-inflammatory activity with reduced gastric ulcerogenicity compared to standard NSAIDs, research groups can systematically modify the phenyl ring (e.g., halogenation, methoxylation) or the acetyl linker while retaining the ethyl carbamate group for solubility optimization [1].

Negative Control for MAO-B and Platelet Aggregation Screening

Given the absence of reported bioactivity at ≤10 µM in ChEMBL [2] and the potent activity of close structural analogs such as MAO-B inhibitor T6 (IC50 = 0.013 µM) and platelet aggregation inhibitor I-9 (IC50 = 0.99 µM), this compound serves as an ideal negative control for establishing assay windows and confirming target engagement specificity in pyridazinone-focused drug discovery programs. Its commercial availability at ≥98% purity ensures batch-to-batch consistency for longitudinal screening campaigns .

Lipophilicity Reference Standard for CNS Pyridazinone Leads

With a computed XLogP3 of approximately 0.4 and topological polar surface area of ~77 Ų, this compound occupies a favorable physicochemical space for CNS drug candidates, adhering to key parameters of the CNS MPO desirability scoring framework [3]. Compared to the more lipophilic tert-butyl carbamate analog (predicted XLogP3 ≈ 1.8–2.2), the ethyl ester provides a reference benchmark for optimizing passive permeability while minimizing P-glycoprotein efflux susceptibility—a critical consideration for pyridazinone derivatives being developed for neurological indications given the class's documented affinity for α1-adrenergic and 5-HT1A serotoninergic receptors [4].

Hit Validation and Counter-Screening in Multi-Target Screening

The compound's inclusion in four distinct NCATS qHTS assays (LDHA, FMDV antivirals, GIRK2) makes it a valuable tool for academic screening laboratories that require well-characterized compounds with publicly available activity data for assay validation and cross-assay normalization. Researchers can leverage the existing NCATS data to calibrate their own screening platforms before committing resources to large-scale library screening, reducing the time and cost associated with assay development and positive control qualification.

Application
Selection Property
Validation Focus
Library synthesis and derivatization
Unsubstituted 3-phenyl core; ethyl ester handle
SAR continuity with reported pyridazinone-acetate derivatives
Negative control for MAO‑B/platelet assays
No reported bioactivity in ChEMBL
Assay window establishment; target specificity confirmation
CNS physicochemical reference standard
Low computed lipophilicity and moderate TPSA
Permeability and efflux optimization for CNS research candidates
Assay validation and cross-normalization
Public NCATS qHTS data across multiple targets
Platform calibration; library screening workflow optimization
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